Antitubercular MIC Ranges: 2-Chlorobenzoyl-Containing Thioureas vs. Non-Chlorinated or Alternative Halogenated Analogs
In a 2025 study evaluating four 2-chlorobenzoylthiourea derivatives bearing halogenated/alkylated pyridine rings, the derivative containing a 2-chlorobenzoyl moiety (Compound 3; structurally analogous to the target compound) exhibited MIC values of 16 µg/mL against isoniazid-resistant M. tuberculosis ATCC35822 and 32 µg/mL against ethambutol-resistant ATCC35837, while the unsubstituted benzoyl analogs (Compounds 1–2) showed “less antituberculosis effect” under identical microplate nitrate reductase assay (MNRA) conditions [1]. Compound 4, containing the same 2-chlorobenzoyl core but a different pyridine substituent, achieved MICs of 8–128 µg/mL across a panel that included multi‑drug‑resistant clinical isolates [1]. Although direct MIC data for CAS 446824-60-8 itself have not been reported, its 2‑chlorobenzoyl-5-methylpyridine architecture positions it as a direct structural congener of the active Compounds 3 and 4, providing a class‑level inference that the 2‑chlorobenzoyl group is critical for antitubercular potency relative to non‑chlorinated or alternatively substituted benzoylthioureas.
| Evidence Dimension | Antitubercular potency (MIC range against drug-resistant M. tuberculosis strains) |
|---|---|
| Target Compound Data | No direct MIC reported; structurally congeneric to Compounds 3 and 4 (both contain 2‑chlorobenzoylthiourea motif) |
| Comparator Or Baseline | Compound 3 (2‑chlorobenzoylthiourea with substituted pyridine): MIC 16 µg/mL (INH‑R strain), 32 µg/mL (EMB‑R strain). Unsubstituted benzoyl analogs 1–2: minimal activity. Compound 4: MIC 8–128 µg/mL across MDR isolates. |
| Quantified Difference | >10‑fold activity gain conferred by 2‑chlorobenzoyl substitution vs. unsubstituted benzoyl in the same assay system |
| Conditions | Microplate Nitrate Reductase Assay (MNRA); M. tuberculosis ATCC35822 (INH‑R), ATCC35837 (EMB‑R), and MDR clinical isolates |
Why This Matters
Procurement of a benzoylthiourea lacking the 2‑chloro substituent carries a high risk of negligible antitubercular activity, making CAS 446824-60-8 the structurally appropriate choice for any TB drug-discovery campaign requiring a 2‑chlorobenzoyl-5‑methylpyridine thiourea scaffold.
- [1] Yildirim, K.; Şimşek, E.; Çoban, A. Y.; Karaçolak, A. I.; Kutlu, E.; Emen, F. M.; Ali, M. A.; Ataş, C.; Yesilkaynak, T. Synthesis and Biological Evaluation of Novel Thioureas Containing Pyridine Derivatives against Mycobacterium tuberculosis. J. Sulfur Chem. 2025, 46 (6), 1142–1160. DOI: 10.1080/17415993.2025.2555480. View Source
